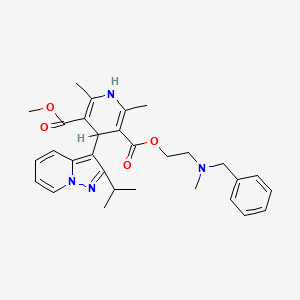
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester
Overview
Description
Ahc 52 is a biochemical.
Scientific Research Applications
Enzymatic Hydrolysis and Stereochemistry
- A study by Sobolev et al. (2002) explored the enantioselectivity of Candida rugosa lipase in hydrolyzing derivatives of 1,4-dihydropyridine, a structurally related compound. This research found that the ester's structure, including methyl ester groups, influences enzymatic hydrolysis, offering insights into chiral synthesis methods (Sobolev et al., 2002).
Chemical Rearrangements
- Kim (1986) examined the rearrangements of a similar 1,4-dihydropyridine derivative under different conditions. This study contributes to understanding the chemical behavior and potential transformations of pyridine derivatives (Kim, 1986).
Cytochrome P-450-Catalyzed Reactions
- Research by Guengerich et al. (1988) investigated the cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters, closely related to the compound . This study provides insights into the metabolic processing of pyridine derivatives (Guengerich et al., 1988).
Structural Analysis and Synthesis
- A study by Meskini et al. (2011) focused on the structural analysis of a β-amino dicarbonyl compound similar to the specified chemical. This research contributes to the understanding of molecular structures and potential applications in ligand design (Meskini et al., 2011).
Novel Derivatives and Anticancer Activity
- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, structurally related to the compound , and evaluated their anticancer and anti-5-lipoxygenase activities. This study demonstrates the potential of similar compounds in therapeutic applications (Rahmouni et al., 2016).
Impurities in Pharmaceutical Synthesis
- Research by Wu Pi-y (2014) involved the synthesis of impurities in bulk drugs related to Felodipine, a compound sharing a similar dihydropyridine structure. This work is crucial for quality control in pharmaceutical production (Wu Pi-y, 2014).
properties
CAS RN |
119666-09-0 |
|---|---|
Product Name |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-(1-methylethyl)pyrazolo(1,5-a)pyridin-3-yl)-, methyl 2-(methyl(phenylmethyl)amino)ethyl ester |
Molecular Formula |
C30H36N4O4 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H36N4O4/c1-19(2)28-26(23-14-10-11-15-34(23)32-28)27-24(29(35)37-6)20(3)31-21(4)25(27)30(36)38-17-16-33(5)18-22-12-8-7-9-13-22/h7-15,19,27,31H,16-18H2,1-6H3 |
InChI Key |
SCUPIRGJNHINID-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=C4C=CC=CN4N=C3C(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=C4C=CC=CN4N=C3C(C)C)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AHC 52 AHC-52 methyl 2-(N-benzyl-N-methylamino)ethyl-2,6-dimethyl-4-(2-isopropylpyrazolo(1,5-a)pyridine-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



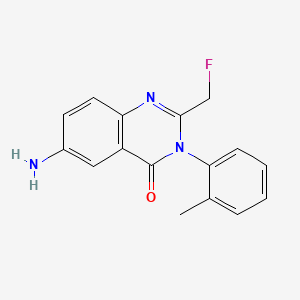
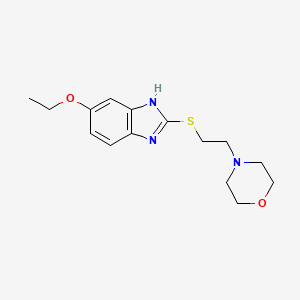
![ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate](/img/structure/B1666633.png)
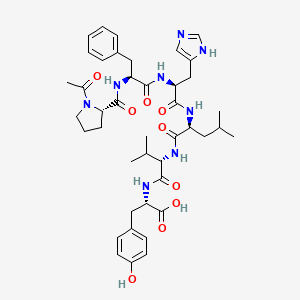
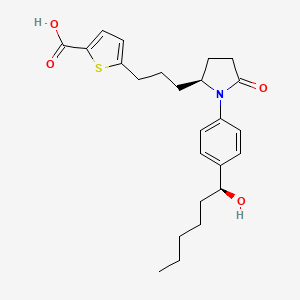
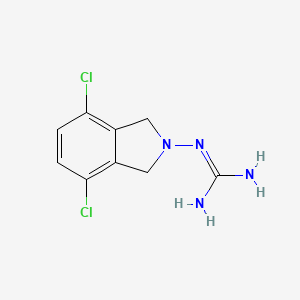
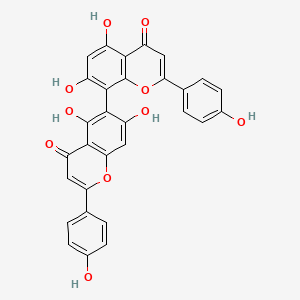
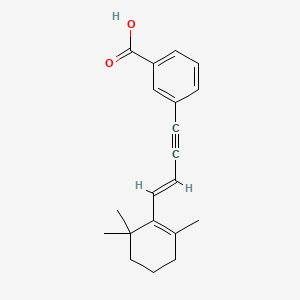
![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)
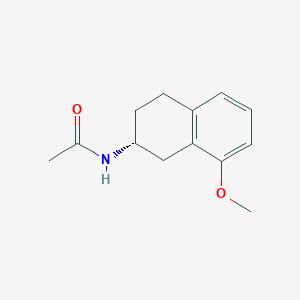
![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)
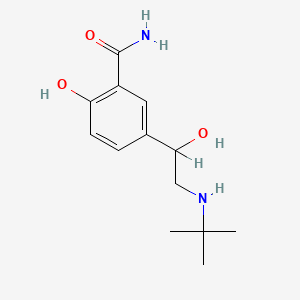
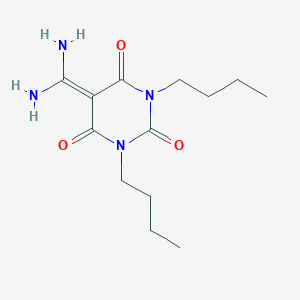
![5H-chromeno[2,3-b]pyridin-5-ol](/img/structure/B1666650.png)